ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate
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Overview
Description
Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled and poured onto crushed ice to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent
Medicine: It is being studied for its potential therapeutic properties, including antibacterial and antifungal activities
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate can be compared with other pyrrole derivatives, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar antimicrobial properties and is used in monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives also exhibit antibacterial and antitubercular activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-5-6-8-14(13)16-11(2)9-10-12(16)3/h5-10H,4H2,1-3H3 |
InChI Key |
SYPQYUGJCRJZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=CC=C2C)C |
Origin of Product |
United States |
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